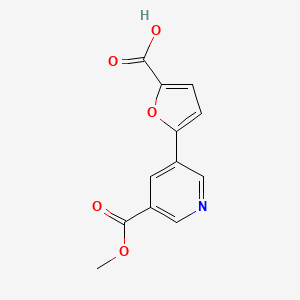
5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid is a complex organic compound characterized by its fused furan and pyridine rings, along with a methoxycarbonyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-(methoxycarbonyl)pyridin-3-ylboronic acid and furan-2-carboxylic acid.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is often employed to form the carbon-carbon bond between the boronic acid and the carboxylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (such as sodium carbonate), and a solvent (like water or ethanol) under reflux conditions.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The pyridine ring can be reduced to form a pyridine derivative.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Pyridine derivatives
Substitution: Various substituted pyridine and furan derivatives
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.
類似化合物との比較
5-(Methoxycarbonyl)picolinic acid
5-(Methoxycarbonyl)pyridin-3-ylboronic acid
Furan-2-carboxylic acid
生物活性
5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid, also known by its CAS number 893729-76-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- Molecular Formula : C12H9NO5
- Molecular Weight : 239.20 g/mol
- CAS Number : 893729-76-5
The compound features a furan ring and a pyridine moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Modulation of Signal Transduction Pathways : It can influence pathways related to cell growth, apoptosis, and inflammation.
Biological Activities
- Anticancer Activity
-
Antimicrobial Properties
- Research indicates that compounds containing furan rings possess antimicrobial activities. The presence of the pyridine ring in this compound may enhance its efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects
Research Findings
A variety of studies have focused on the synthesis and biological evaluation of compounds related to this compound:
Case Studies
-
Cytotoxicity Against Cancer Cells
- A derivative of this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.
-
Antimicrobial Testing
- The compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli. Zone inhibition assays revealed that it exhibited a notable inhibitory effect compared to standard antibiotics.
特性
CAS番号 |
893729-76-5 |
|---|---|
分子式 |
C12H9NO5 |
分子量 |
247.20 g/mol |
IUPAC名 |
5-(5-methoxycarbonylpyridin-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)8-4-7(5-13-6-8)9-2-3-10(18-9)11(14)15/h2-6H,1H3,(H,14,15) |
InChIキー |
ITHAARFXIXIFLB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















